
3-Metil-1H-indazol-5-carbonitrilo
Descripción general
Descripción
3-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a white to off-white powder or crystals .
Synthesis Analysis
The synthesis of 1H-indazoles, such as 3-Methyl-1H-indazole-5-carbonitrile, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indazole-5-carbonitrile is 1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Much effort has been spent in recent years to develop synthetic approaches to indazoles .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-5-carbonitrile is a white to off-white powder or crystals . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Análisis de las aplicaciones del 3-Metil-1H-indazol-5-carbonitrilo
Actividad antiproliferativa: Los indazoles, incluidos derivados como el this compound, se han observado que exhiben actividad antiproliferativa contra varias líneas celulares neoplásicas. Esto sugiere posibles aplicaciones en la investigación del cáncer, particularmente en la identificación de nuevos agentes terapéuticos que pueden inhibir el crecimiento celular e inducir el arresto del ciclo celular en la fase G0-G1 .
Efectos antiinflamatorios: Los derivados del indazol han mostrado efectos antiinflamatorios significativos, comparables a los medicamentos estándar como la indometacina. Esto apunta a su uso en el desarrollo de nuevos medicamentos antiinflamatorios o en el estudio del proceso inflamatorio a nivel molecular .
Enfoques sintéticos: La estructura del compuesto se presta a diversas estrategias sintéticas, las cuales son cruciales en la química medicinal para el desarrollo de nuevos medicamentos. La investigación sobre la síntesis de indazoles puede conducir a métodos de producción más eficientes para productos farmacéuticos .
Propiedades químicas y disponibilidad: Las propiedades químicas específicas del this compound, como su número CAS y su disponibilidad de proveedores como Sigma-Aldrich, son esenciales para los investigadores que buscan utilizar este compuesto en sus estudios .
Potencial terapéutico de los compuestos relacionados: Si bien no está directamente relacionado con el this compound, el potencial terapéutico de los compuestos que contienen imidazol proporciona información sobre la categoría más amplia de moieties heterocíclicas a la que pertenecen los indazoles. Esto puede guiar la investigación sobre compuestos similares con posibles aplicaciones médicas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 3-Methyl-1H-indazole-5-carbonitrile It’s known that indazole derivatives, which include 3-methyl-1h-indazole-5-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, and other activities .
Mode of Action
The exact mode of action of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Methyl-1H-indazole-5-carbonitrile Indazole derivatives have been found to possess various biological activities, indicating that they likely have multiple molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
3-Methyl-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 3-Methyl-1H-indazole-5-carbonitrile can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 3-Methyl-1H-indazole-5-carbonitrile on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 3-Methyl-1H-indazole-5-carbonitrile affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-indazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, 3-Methyl-1H-indazole-5-carbonitrile can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-indazole-5-carbonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-indazole-5-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which can affect the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-indazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including organ damage and altered physiological functions . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Methyl-1H-indazole-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-Methyl-1H-indazole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-indazole-5-carbonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
3-methyl-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZDSFDKLKSIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629489 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-55-8 | |
| Record name | 3-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
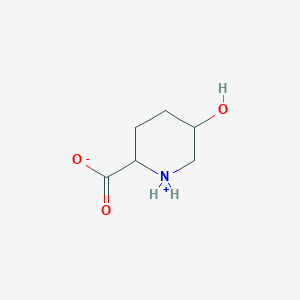
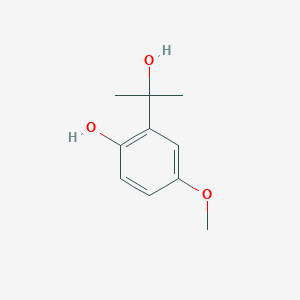
![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)
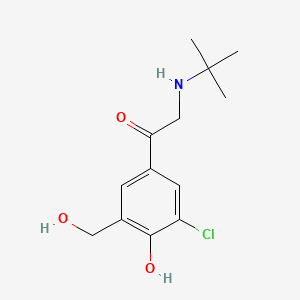
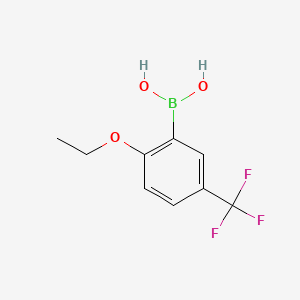
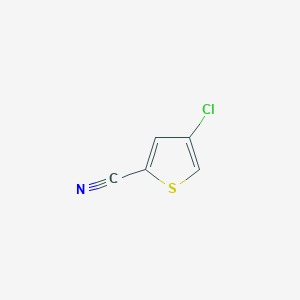

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt](/img/structure/B1592971.png)
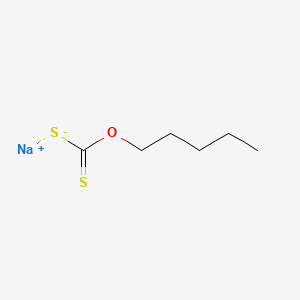
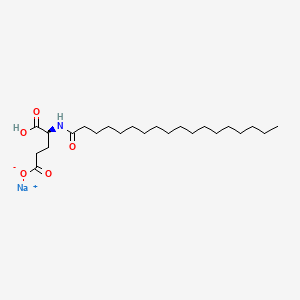
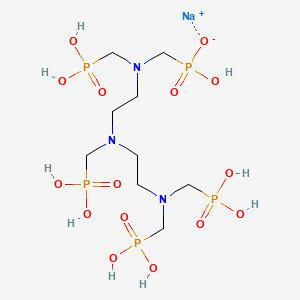
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
